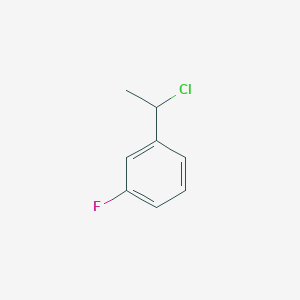

1-(1-Chloroethyl)-3-fluorobenzene

Description

Significance of Fluoroethylbenzene Derivatives in Organic Synthesis

Fluoroethylbenzene derivatives are a class of organic compounds that have garnered considerable attention in various domains of chemical synthesis, particularly in the pharmaceutical and agrochemical industries. The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. msu.edu

The significance of these derivatives can be attributed to several key factors:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This high bond strength often translates to increased resistance to metabolic degradation, a desirable trait for bioactive molecules.

Modulation of Physicochemical Properties: Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment. This allows for the fine-tuning of properties such as lipophilicity and membrane permeability, which are crucial for the bioavailability of drugs. msu.edu

Altered Reactivity: The presence of a fluorine atom on a benzene (B151609) ring deactivates it towards electrophilic aromatic substitution, yet it acts as an ortho-, para-director. lumenlearning.combldpharm.com This directing effect, sometimes in concert or opposition to other substituents, allows for controlled synthesis of specific isomers. msu.edu

Isomeric Considerations of Fluoroethylbenzene Compounds

The placement of substituents on the benzene ring leads to the formation of structural isomers with distinct properties. For a disubstituted benzene ring, three isomers are possible: ortho (1,2-), meta (1,3-), and para (1,4-). In the case of 1-(1-Chloroethyl)-3-fluorobenzene, the substituents are in a meta relationship.

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound | 1-Chloro-3-fluorobenzene (B165101) | (1-Chloroethyl)benzene (B1265384) |

| Molecular Formula | C₈H₈ClF | C₆H₄ClF nih.govchemicalbook.com | C₈H₉Cl nih.gov |

| Molecular Weight | 158.60 g/mol | 130.55 g/mol nih.gov | 140.60 g/mol |

| Appearance | - | Colorless to light yellow clear liquid chemicalbook.com | Colorless to light yellow liquid nih.gov |

| Boiling Point | - | 126-128 °C nih.gov | - |

| Density | - | 1.219 g/mL at 25 °C nih.gov | - |

| Refractive Index | - | n20/D 1.494 nih.gov | 1.526-1.528 nih.gov |

| CAS Number | 58114-09-3 vedantu.com | 625-98-9 nih.gov | 672-65-1 nih.gov |

Data for this compound is limited in publicly available literature; properties of related compounds are provided for context.

Research Findings

While specific, in-depth research articles focusing solely on this compound are not widely available in the public domain, its chemical behavior can be inferred from the extensive research on related halogenated benzene derivatives.

The synthesis of such compounds often involves the halogenation of a substituted benzene. For instance, the chlorination of an ethylbenzene (B125841) derivative can be achieved using various chlorinating agents. The synthesis of 1-chloro-3-ethyl-benzene has been reported via the reaction of m-chloroacetophenone with hydrazine (B178648) hydrate (B1144303) followed by reaction in a diethylene glycol solution of potassium hydroxide (B78521). These methods highlight potential synthetic routes that could be adapted for the preparation of this compound.

The reactivity of this compound will be governed by the directing effects of its substituents. The fluorine atom is a deactivating but ortho-, para-directing group. lumenlearning.combldpharm.com The 1-chloroethyl group is an alkyl group, which is typically activating and ortho-, para-directing. However, the presence of the electron-withdrawing chlorine atom on the ethyl group will modulate this effect. msu.edu The interplay of these electronic and steric factors will determine the outcome of electrophilic aromatic substitution reactions. msu.edu

Structure

3D Structure

Properties

IUPAC Name |

1-(1-chloroethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVORWRZZBKIBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620306 | |

| Record name | 1-(1-Chloroethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58114-09-3 | |

| Record name | 1-(1-Chloroethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways Involving 1 1 Chloroethyl 3 Fluorobenzene

Nucleophilic Substitution Reactions of the Chloroethyl Moiety

The chloroethyl group of 1-(1-Chloroethyl)-3-fluorobenzene is susceptible to nucleophilic attack, a reaction in which a nucleophile replaces the chlorine atom, the leaving group. This substitution can proceed through two primary mechanistic pathways: SN1 and SN2.

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a stepwise mechanism that is favored for substrates that can form stable carbocation intermediates. masterorganicchemistry.comyoutube.com For this compound, the secondary benzylic nature of the carbon attached to the chlorine atom allows for the formation of a relatively stable secondary carbocation upon the departure of the chloride ion. This stability is due to the resonance delocalization of the positive charge into the adjacent benzene (B151609) ring.

The rate of an SN1 reaction is dependent only on the concentration of the substrate, making it a first-order reaction. youtube.commatanginicollege.ac.in The reaction is initiated by the slow, rate-determining step of the C-Cl bond ionization to form the carbocation and a chloride ion. masterorganicchemistry.com The resulting planar carbocation is then rapidly attacked by a nucleophile from either face, leading to a mixture of enantiomers if the carbon was chiral, often resulting in a racemic or near-racemic mixture of products. masterorganicchemistry.com

Table 1: Factors Favoring SN1 Reactions

| Factor | Description |

| Substrate Structure | Tertiary > Secondary > Primary. The stability of the resulting carbocation is the primary determinant. masterorganicchemistry.comyoutube.com |

| Leaving Group Ability | A good leaving group is essential to facilitate the initial ionization step. Weaker bases are better leaving groups. |

| Solvent Polarity | Polar protic solvents (e.g., water, alcohols) are most effective as they can solvate both the carbocation and the leaving group, stabilizing the transition state. lumenlearning.comstackexchange.com |

| Nucleophile Strength | Weakly basic or neutral nucleophiles are preferred to minimize competing elimination (E1) reactions. lumenlearning.comstackexchange.com |

In contrast to the SN1 pathway, the SN2 (Substitution Nucleophilic Bimolecular) reaction is a concerted, one-step process. matanginicollege.ac.in The nucleophile attacks the electrophilic carbon at 180° to the leaving group, resulting in an inversion of stereochemistry at the reaction center. matanginicollege.ac.in This "backside attack" is a hallmark of the SN2 mechanism.

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, making it a second-order reaction. matanginicollege.ac.in Steric hindrance around the reaction center is a critical factor; less hindered substrates react more readily. lumenlearning.com For this compound, being a secondary halide, it can undergo SN2 reactions, particularly with strong, unhindered nucleophiles in a polar aprotic solvent.

Table 2: Factors Favoring SN2 Reactions

| Factor | Description |

| Substrate Structure | Methyl > Primary > Secondary. Tertiary halides are generally unreactive via the SN2 mechanism due to steric hindrance. lumenlearning.com |

| Nucleophile Strength | Strong, negatively charged nucleophiles are more effective. lumenlearning.com |

| Leaving Group Ability | A good leaving group is necessary to be displaced by the incoming nucleophile. |

| Solvent | Polar aprotic solvents (e.g., acetone, acetonitrile) are ideal as they solvate the cation but not the nucleophile, enhancing its reactivity. lumenlearning.com |

Several factors dictate whether the nucleophilic substitution of this compound will proceed via an SN1 or SN2 mechanism.

Leaving Group Effects: The chloride ion is a good leaving group, capable of stabilizing the negative charge it acquires upon departure. This is a prerequisite for both SN1 and SN2 reactions. matanginicollege.ac.in

Solvent Polarity: The choice of solvent is crucial. Polar protic solvents stabilize the carbocation intermediate of the SN1 pathway, while polar aprotic solvents enhance the strength of the nucleophile, favoring the SN2 pathway. stackexchange.comslideshare.net

Electrophilic Aromatic Substitution on the Fluorobenzene (B45895) Ring

The fluorobenzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com This reaction proceeds through a common mechanism involving a resonance-stabilized carbocation intermediate.

The generally accepted mechanism for electrophilic aromatic substitution involves the attack of the electron-rich π system of the benzene ring on a strong electrophile (E+). youtube.com This initial attack forms a resonance-stabilized carbocation known as an arenium ion or a sigma complex. youtube.comlibretexts.org The positive charge in the arenium ion is delocalized over the ortho and para positions relative to the point of electrophilic attack. In the final step, a weak base removes a proton from the carbon atom that bears the new electrophile, restoring the aromaticity of the ring. youtube.com

The existing substituents on the benzene ring, the fluorine atom and the 1-chloroethyl group, determine the position of the incoming electrophile. This is known as regioselectivity. youtube.com

Fluorine: The fluorine atom is an ortho-, para-directing deactivator. stackexchange.comvaia.com It is highly electronegative, withdrawing electron density from the ring through the inductive effect (-I), which deactivates the ring towards electrophilic attack compared to benzene. stackexchange.com However, it can donate electron density through resonance (+R effect) due to its lone pairs of electrons. vaia.com This resonance donation preferentially stabilizes the arenium ion intermediates formed from ortho and para attack, making these positions more favorable for substitution than the meta position. youtube.com The +R effect of fluorine is more significant than that of other halogens due to better orbital overlap between the 2p orbitals of fluorine and carbon. stackexchange.comvaia.com

1-Chloroethyl Group: The 1-chloroethyl group is an alkyl group, which is generally considered to be an ortho-, para-directing activator. It donates electron density to the ring primarily through the inductive effect (+I). This electron donation activates the ring, making it more reactive towards electrophiles than benzene. The alkyl group stabilizes the arenium ion intermediates formed from ortho and para attack through hyperconjugation and the inductive effect. youtube.com

When both a deactivating group (fluorine) and an activating group (1-chloroethyl) are present on the ring, the activating group's directing effect typically dominates. Therefore, the incoming electrophile will be directed primarily to the positions that are ortho and para to the 1-chloroethyl group. However, the fluorine at the meta position will also influence the final product distribution. The positions ortho to the 1-chloroethyl group are positions 2 and 4, and the para position is position 6. The fluorine atom is at position 3. Therefore, the most likely positions for electrophilic attack are positions 2, 4, and 6, with the steric hindrance of the substituents also playing a role in the final product ratio.

Radical Reactions and Associated Mechanisms

Free-radical halogenation of this compound typically proceeds via a chain mechanism involving initiation, propagation, and termination steps. wikipedia.org The reaction is often initiated by UV light, which causes the homolytic cleavage of a halogen molecule, like chlorine (Cl₂), into two highly reactive chlorine radicals (Cl•). wikipedia.org

Initiation: Cl₂ + UV light → 2 Cl•

Propagation: The propagation phase involves two key steps. First, a chlorine radical abstracts a hydrogen atom from the ethyl side chain of this compound. The benzylic position (the carbon atom attached to both the benzene ring and the chlorine atom) is particularly susceptible to hydrogen abstraction because the resulting benzylic radical is stabilized by resonance with the aromatic ring. youtube.comyoutube.com This stability means that substitution at the benzylic carbon is highly favored over substitution at the terminal methyl group or the aromatic ring itself. youtube.comyoutube.com

Once the benzylic radical is formed, it reacts with another molecule of Cl₂ to produce 1-chloro-3-(1,1-dichloroethyl)benzene and a new chlorine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine, for instance, the reaction of two chlorine radicals to reform Cl₂. wikipedia.org

The selectivity of radical halogenation is a critical factor. Bromination is known to be more selective than chlorination for the most stable radical position due to the relative reactivity of the bromine radical. youtube.com For substrates like this compound, this means bromination would almost exclusively occur at the benzylic position.

Elimination Reactions

This compound, as a secondary alkyl halide, can undergo elimination reactions to form 3-fluoro-1-vinylbenzene. This transformation can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism, depending on the reaction conditions. ucalgary.ca

E2 Mechanism: The E2 reaction is a one-step, concerted process favored by strong, sterically hindered bases. youtube.com The base removes a proton from the carbon adjacent to the benzylic carbon (a β-hydrogen), while simultaneously, the C-Cl bond breaks and a π-bond forms. youtube.com The formation of a conjugated system, where the new double bond is conjugated with the benzene ring, makes the product particularly stable and favors the E2 pathway. youtube.com

E1 Mechanism: The E1 mechanism is a two-step process that begins with the slow departure of the chloride leaving group to form a secondary benzylic carbocation. ucalgary.ca This carbocation is stabilized by resonance with the 3-fluorophenyl group. In the second step, a weak base (which can be the solvent) removes a β-hydrogen to form the final alkene product. E1 reactions are favored by weak bases and polar, protic solvents. youtube.com Both SN1 and E1 reactions can compete because they share the same initial carbocation formation step. khanacademy.org

| Feature | E1 Mechanism | E2 Mechanism |

| Substrate | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Base | Weak base required | Strong base favored |

| Solvent | Polar protic | Aprotic or protic |

| Kinetics | Unimolecular | Bimolecular |

| Intermediate | Carbocation | None (concerted) |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

Rearrangement Reactions

Carbocation intermediates, such as those formed during E1 or SN1 reactions of this compound, are susceptible to rearrangement if a more stable carbocation can be formed. psiberg.com The driving force for such rearrangements is the increased stability of the resulting carbocation. youtube.com Carbocation stability generally follows the order: tertiary > secondary > primary, with benzylic and allylic carbocations showing enhanced stability due to resonance. youtube.com

In the case of the 1-(3-fluorophenyl)ethyl carbocation formed from this compound, it is already a resonance-stabilized secondary benzylic carbocation. psiberg.com A common type of rearrangement is a 1,2-hydride shift, where a hydrogen atom from an adjacent carbon migrates with its pair of electrons to the positively charged carbon. masterorganicchemistry.comkhanacademy.org However, for the 1-(3-fluorophenyl)ethyl carbocation, a 1,2-hydride shift from the methyl group would result in a primary carbocation, which is significantly less stable. Therefore, this specific carbocation is unlikely to undergo a standard hydride shift.

Rearrangements become more plausible in more complex derivatives. For instance, if a tertiary carbon were adjacent to the initial carbocation, a 1,2-hydride or 1,2-alkyl (methide) shift could occur to form a more stable tertiary benzylic carbocation. youtube.com

Catalytic Reaction Mechanisms

This compound can participate in various transition-metal-catalyzed cross-coupling reactions, which proceed through a well-defined catalytic cycle. Key steps in these cycles include oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition and Reductive Elimination Processes

Oxidative Addition: This is typically the first step in a cross-coupling cycle. A low-valent transition metal complex, such as palladium(0), inserts into the carbon-chlorine bond of this compound. youtube.com This process involves the breaking of the C-Cl bond and the formation of two new bonds to the metal center, resulting in an increase of the metal's oxidation state by two (e.g., Pd(0) to Pd(II)). youtube.com The reactivity in oxidative addition is influenced by factors like electron density at the metal center and steric hindrance of the substrate. utrgv.edu For some systems, this process can occur through a concerted mechanism or a stepwise, radical pathway. youtube.com

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. numberanalytics.comnumberanalytics.com The two organic ligands attached to the metal center (one from the original halide and one from a transmetalation step) couple and are eliminated from the metal, forming a new carbon-carbon bond. openochem.org This step reduces the metal's oxidation state by two (e.g., Pd(II) to Pd(0)), thereby regenerating the active catalyst for the next cycle. youtube.com The rate of reductive elimination is influenced by the steric bulk and electronic properties of the ligands on the metal center. numberanalytics.comacs.org In some cases, this step can be induced by external stimuli like light. nih.gov

Transmetalation Steps in Cross-Coupling Reactions

Transmetalation is the step in a catalytic cycle where an organic group is transferred from one metal to another. researchgate.net In the context of a Suzuki-Miyaura coupling, after this compound has undergone oxidative addition to a palladium(0) catalyst to form a Pd(II) complex, an organoboron reagent (like a boronic acid) is introduced. organic-chemistry.org

For transmetalation to occur, the organoboron compound is typically activated with a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic boronate species. organic-chemistry.orgresearchgate.net This activated species then reacts with the Pd(II) complex, transferring its organic group to the palladium and displacing the halide ligand. utrgv.edu This results in a diorganopalladium(II) intermediate, which is now poised for reductive elimination. The efficiency of this step is dependent on several factors, including the choice of base, solvent, and ligands on the palladium catalyst. researchgate.netcuny.edu

| Step | Description |

| Oxidative Addition | Pd(0) inserts into the C-Cl bond of this compound, forming an organo-Pd(II) complex. |

| Transmetalation | An organoboron reagent transfers its organic group to the Pd(II) complex, displacing the chloride. |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and detach, forming the final product and regenerating Pd(0). |

Carbonyl De-insertion Mechanisms

Carbonyl insertion, also known as migratory insertion, is a fundamental reaction in organometallic chemistry where a carbonyl (CO) ligand inserts into a metal-alkyl or metal-aryl bond. youtube.comwikipedia.org The reverse of this process is carbonyl de-insertion. ilpi.com

While not a direct reaction of this compound itself, a derivative could undergo such a process within a catalytic cycle like carbonylation. For example, if the organopalladium complex formed after oxidative addition were to react with carbon monoxide, a migratory insertion could occur. In this step, the 1-(3-fluorophenyl)ethyl group would migrate to an adjacent CO ligand, forming an acyl-palladium complex. youtube.com

The de-insertion is the microscopic reverse of this process. ilpi.com In a metal-acyl complex, the acyl group can revert to separate alkyl and CO ligands. This de-insertion is a key step in certain catalytic decarbonylation reactions. The equilibrium between the inserted (acyl) and de-inserted (alkyl + CO) states is influenced by factors such as ligand sterics, solvent, and the electronic properties of the metal center. ilpi.comresearchgate.net This process is crucial in industrial applications like hydroformylation and the Cativa process for acetic acid synthesis. wikipedia.org

Applications of 1 1 Chloroethyl 3 Fluorobenzene in Advanced Organic Synthesis

Role as a Versatile Organic Building Block

In organic synthesis, the term "building block" refers to a molecule that can be readily incorporated into a larger, more complex structure. sigmaaldrich.com 1-(1-Chloroethyl)-3-fluorobenzene fits this description perfectly due to the presence of two key functional groups: the 1-chloroethyl side chain and the fluorine-substituted aromatic ring. This combination allows for a modular and predictable assembly of molecular architectures. sigmaaldrich.com

The benzylic chloride is particularly valuable. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to attack by a wide range of nucleophiles. This facilitates the introduction of new functional groups such as amines, alcohols, thiols, and carbon-based nucleophiles through SN1 or SN2 type reactions. The adjacent phenyl ring stabilizes the potential carbocation intermediate in an SN1 pathway, enhancing the reactivity of the chloroethyl group.

Simultaneously, the 3-fluoro-substituted phenyl ring can participate in various aromatic substitution reactions. The fluorine atom, being highly electronegative, influences the electron density of the ring, directing incoming electrophiles to specific positions. Furthermore, the carbon-fluorine bond can, under certain conditions, be activated for cross-coupling reactions, a cornerstone of modern synthetic chemistry. The presence of fluorine can also confer desirable properties such as increased metabolic stability and altered lipophilicity in the target molecules, a significant advantage in medicinal chemistry. beilstein-journals.orgresearchgate.net

The utility of related fluorinated aromatic compounds, like 1-chloro-3-fluorobenzene (B165101), as intermediates in the synthesis of pharmaceuticals and agrochemicals has been well-documented, underscoring the value of the fluorophenyl moiety. nih.gov Similarly, (1-chloroethyl)benzene (B1265384) is recognized as a key starting material for introducing the phenylethyl scaffold into various organic compounds. chemicalbook.com this compound combines the functionalities of both parent structures, positioning it as a highly adaptable building block for creating diverse and complex molecular entities.

Table 1: Key Reactive Sites of this compound for Use as a Building Block

| Reactive Site | Type of Reactivity | Potential Transformations |

|---|---|---|

| 1-Chloroethyl Group | Nucleophilic Substitution (SN1/SN2) | Introduction of -OH, -OR, -NHR, -CN, -SR, alkyl, and aryl groups. |

| Elimination Reactions | Formation of 1-fluoro-3-vinylbenzene. | |

| 3-Fluorophenyl Ring | Electrophilic Aromatic Substitution | Nitration, halogenation, sulfonation, Friedel-Crafts reactions. |

| Nucleophilic Aromatic Substitution | Possible under harsh conditions or with strong nucleophiles. | |

| Metal-mediated Cross-Coupling | Suzuki, Stille, Heck, or Buchwald-Hartwig reactions (after conversion to a suitable derivative like a boronic acid or organometallic reagent). |

Derivatization Strategies for Accessing Functionalized Molecules

Derivatization involves the chemical modification of a compound to produce a new one with different properties or functionalities. The unique structure of this compound allows for numerous derivatization strategies to access a wide range of functionalized molecules.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. mdpi.come-bookshelf.de Fluorinated heterocycles are of particular interest due to the unique properties conferred by the fluorine atom. researchgate.netmdpi.com this compound is a promising precursor for various heterocyclic systems.

A primary strategy involves using the chloroethyl group as an electrophilic component. By reacting it with a molecule containing two nucleophilic sites, a ring-closure reaction can be initiated to form a heterocycle. For example, reaction with a dinucleophile such as ethylenediamine (B42938) could potentially lead to the formation of a substituted piperazine (B1678402) or related nitrogen-containing heterocycle. While direct examples starting from this compound are not prevalent in the literature, the synthesis of 3-fluoroazetidines from N-(1-arylmethylidene)-3-bromo-2-fluoropropylamines demonstrates a similar principle of using a halogen as a leaving group to facilitate intramolecular cyclization. nih.gov The synthesis of various sulfur-containing heterocycles also often proceeds through cycloaddition reactions where one component is activated by an electron-withdrawing group, a role the fluorophenyl group could play. mdpi.com

Table 2: Potential Heterocyclic Scaffolds from this compound

| Reactant Type | Potential Heterocyclic Product | Reaction Principle |

|---|---|---|

| Diamines (e.g., ethylenediamine) | Substituted Piperazines | Double nucleophilic substitution |

| Amino-alcohols (e.g., ethanolamine) | Substituted Morpholines | Intramolecular Williamson ether synthesis following initial amination |

| Dithiols (e.g., ethane-1,2-dithiol) | Substituted 1,4-Dithianes | Double nucleophilic substitution |

Polycyclic aromatic hydrocarbons (PAHs) are molecules containing multiple fused aromatic rings. Chlorinated PAHs are a known class of compounds, and their synthesis often involves the cyclization of appropriately substituted precursors. researchgate.net Although specific literature detailing the use of this compound in the construction of PAHs is scarce, its structure suggests potential pathways for such transformations.

One hypothetical route could involve a Friedel-Crafts-type reaction. The chloroethyl group, in the presence of a Lewis acid catalyst, could generate a benzylic carbocation. This electrophile could then attack an adjacent aromatic ring, either intramolecularly (if another ring is present on the starting molecule) or intermolecularly with another aromatic compound, leading to the formation of a new ring system. For instance, reaction with benzene (B151609) could potentially yield a fluorinated derivative of 1,1-diphenylethane, which could then be subjected to oxidative cyclization to form a fluorene-type structure. The synthesis of complex PAHs often relies on building up precursors through coupling reactions followed by cyclization, a strategy where this building block could be employed. nih.gov

Biphenyl (B1667301) derivatives are a critical structural motif in pharmaceuticals, agrochemicals, and liquid crystals. nih.gov The synthesis of these compounds is often achieved through transition-metal-catalyzed cross-coupling reactions. While this compound is not primed for direct cross-coupling at the fluorine- or chlorine-bearing carbons under standard conditions, it can be readily converted into a suitable coupling partner.

For instance, the fluorophenyl ring can be functionalized to introduce a group suitable for cross-coupling. This could involve metallation of the ring followed by reaction with a boron-containing electrophile to generate a boronic acid or ester. This derivative could then participate in a Suzuki coupling reaction with an aryl halide to form a fluorinated biphenyl system. The Suzuki coupling is a powerful and widely used method for constructing C-C bonds between aromatic rings. nih.gov Alternatively, the chloroethyl group could be used to alkylate another aromatic ring, followed by further transformations to create more complex linked aromatic systems.

Table 3: Hypothetical Suzuki Coupling Strategy for Biphenyl Synthesis

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Functionalization | Introduction of a boronic acid (-B(OH)₂) or ester group onto the fluorophenyl ring of this compound. |

| 2 | Suzuki Coupling | Palladium-catalyzed reaction of the boronic acid derivative with an aryl halide (e.g., bromobenzene). |

| 3 | Final Product | A biphenyl derivative containing the 1-(1-chloroethyl)-3-fluoro-phenyl moiety. |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. nih.gov MCRs are prized for their atom economy and ability to rapidly generate molecular complexity. nih.govorganic-chemistry.org

While there is no specific literature documenting the use of this compound in MCRs, its functional groups could potentially participate in such sequences. For example, the chloroethyl group could act as an electrophilic component in a Passerini or Ugi-type reaction after conversion to an aldehyde or isocyanide, respectively. A more direct approach might involve an MCR where one of the components is an amine that first reacts with the chloroethyl group via nucleophilic substitution. The resulting secondary amine could then participate in a subsequent MCR, such as a Mannich or Biginelli reaction. organic-chemistry.org The development of new MCRs is an active area of research, and the unique combination of functional groups in this compound makes it a candidate for exploration in novel reaction discovery. nih.gov

Intermediacy in the Synthesis of Complex Molecular Scaffolds

The role of this compound as an intermediate is intrinsically linked to its utility as a building block. beilstein-journals.org In multi-step syntheses, it can serve as a key precursor that introduces a specific fluorinated phenyl-ethyl fragment into a larger, more intricate molecular scaffold. The fluorine atom can be carried through several synthetic steps to be a part of the final molecule, where it can modulate the molecule's biological activity or material properties.

For example, in the synthesis of a potential drug candidate, this compound could be used in an initial step to alkylate a nucleophilic core structure. The resulting intermediate, now containing the 3-fluorophenylethyl moiety, could then undergo a series of further transformations—such as modifications to the aromatic ring or other parts of the molecule—to arrive at the final complex target. The stability of the C-F bond often makes it robust enough to withstand a variety of reaction conditions, making fluorinated intermediates like this valuable in the design of lengthy synthetic sequences. beilstein-journals.org

Computational and Theoretical Investigations of 1 1 Chloroethyl 3 Fluorobenzene

Quantum Chemical Characterization

Quantum chemical computations serve as a powerful tool for the detailed examination of molecular properties at the atomic level. These methods are used to determine stable molecular geometries, vibrational frequencies, and various electronic characteristics that govern the substance's behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. researchgate.netnih.gov This method is predicated on the principle that the total energy of a system can be determined from its electron density. DFT calculations are widely employed to predict the optimized molecular geometry, total energy, and other fundamental properties of compounds like 1-(1-Chloroethyl)-3-fluorobenzene. nih.gov By solving the Kohn-Sham equations, DFT provides a balance between computational cost and accuracy, making it suitable for a wide range of chemical systems.

The reliability and accuracy of DFT calculations are critically dependent on the choice of two key components: the exchange-correlation functional and the basis set. youtube.comarxiv.org

Exchange-Correlation Functional: This component approximates the complex many-electron interactions. A variety of functionals exist, with hybrid functionals like B3LYP being particularly common due to their proven performance across many applications. researchgate.netdergipark.org.tr The choice of functional can significantly influence the calculated results.

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com Common families include Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). youtube.comarxiv.orgdergipark.org.tr Larger basis sets, especially those including polarization (d,p) and diffuse functions (+), provide a more flexible description of electron distribution and yield more accurate results, though at a higher computational expense. youtube.comarxiv.org The selection of an appropriate basis set is crucial for obtaining meaningful predictions of molecular properties. arxiv.orgarxiv.org

Molecular Electronic Structure and Frontier Molecular Orbital Theory

The electronic behavior of a molecule is largely dictated by its molecular orbitals, particularly the frontier orbitals. single-molecule.nl Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity.

The HOMO and LUMO are central to understanding a molecule's reactivity. researchgate.net

HOMO: As the outermost orbital containing electrons, the HOMO's energy level (E_HOMO) is related to the molecule's ability to donate electrons, corresponding to its ionization potential. Molecules with high-energy HOMOs are typically better electron donors.

LUMO: As the innermost orbital without electrons, the LUMO's energy level (E_LUMO) indicates the molecule's ability to accept electrons, which is related to its electron affinity. Molecules with low-energy LUMOs are generally better electron acceptors. wuxibiology.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.netnih.gov

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. dergipark.org.trresearchgate.net These descriptors provide a quantitative framework for predicting how a molecule will behave in a chemical reaction. The primary descriptors are defined in the table below.

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -E_HOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -E_LUMO | The energy released when an electron is added to the molecule. |

| Electronegativity (χ) | χ = (I+A)/2 | A measure of the molecule's ability to attract electrons. |

| Chemical Potential (μ) | μ = -χ = -(I+A)/2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1/(2η) | The reciprocal of hardness, indicating how easily the electron cloud can be polarized. |

| Electrophilicity Index (ω) | ω = μ²/(2η) | Quantifies the energy lowering of a molecule when it accepts electrons from the environment. |

This table outlines the definitions and formulas for key global reactivity descriptors derived from Frontier Molecular Orbital theory.

The distribution of electron density within a molecule is fundamental to understanding its reactive sites. Charge transfer and electron density are key concepts in predicting how a molecule will interact with other species. nih.gov The Molecular Electrostatic Potential (MEP) is often used to visualize the charge distribution. It maps the electrostatic potential onto the electron density surface, highlighting regions that are electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential). This analysis is crucial for predicting the sites of electrophilic and nucleophilic attack, thereby explaining the regioselectivity observed in chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the electron density distribution around a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the molecular surface, with different colors representing varying potential values. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential, shown in blue, are electron-poor and prone to nucleophilic attack. uni-muenchen.deresearchgate.net

For aromatic compounds like this compound, MEP maps reveal the influence of substituents on the aromatic ring's reactivity. The fluorine atom, being highly electronegative, and the chloroethyl group both influence the electronic distribution. The fluorine atom strongly withdraws electron density from the ring via the inductive effect, which generally deactivates the ring towards electrophilic substitution. stackexchange.com Conversely, the lone pairs on the fluorine atom can donate electron density through resonance. stackexchange.com The chloroethyl group also exerts an inductive effect.

In a related molecule, fluorobenzene (B45895), the MEP map shows a region of negative potential (red) over the aromatic ring, indicating its susceptibility to electrophilic attack, although it is less reactive than benzene (B151609) itself. walisongo.ac.idresearchgate.net The presence of a halogen substituent creates a "σ-hole," a region of positive electrostatic potential on the halogen atom along the axis of the carbon-halogen bond, which is significant for halogen bonding, particularly for chlorine, bromine, and iodine. cam.ac.uk

The MEP analysis for this compound would therefore be expected to show a complex interplay of these electronic effects. The areas of highest negative potential would indicate the most likely sites for electrophilic attack, while the regions of positive potential, including the σ-hole on the chlorine atom, would highlight sites for nucleophilic interaction. researchgate.netwalisongo.ac.id

| Feature | Description | Predicted Location on this compound |

| Negative Potential (Red/Yellow) | Electron-rich areas, susceptible to electrophilic attack. researchgate.net | Expected on the aromatic ring, particularly at positions ortho and para to the fluorine atom due to resonance donation, and potentially influenced by the chloroethyl group. |

| Positive Potential (Blue) | Electron-poor areas, susceptible to nucleophilic attack. researchgate.net | Expected around the hydrogen atoms and a notable region on the chlorine atom (σ-hole). cam.ac.uk |

| Neutral Potential (Green) | Regions with balanced electrostatic potential. researchgate.net | Areas of the molecule where the electronic effects of the substituents are less pronounced. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, providing detailed information about the transition states and energy profiles of reaction pathways. For this compound, these methods can elucidate the step-by-step processes of its reactions, such as nucleophilic substitution or elimination.

The transition state is a critical point on the potential energy surface that represents the highest energy barrier along the reaction coordinate. scm.com Characterizing the transition state is essential for understanding the kinetics and mechanism of a reaction. Computational methods, such as Density Functional Theory (DFT), are employed to locate and characterize these high-energy structures. diva-portal.orgrsc.org

For reactions involving haloalkanes, such as the substitution or elimination of the chloroethyl group in this compound, transition state calculations can distinguish between different possible mechanisms (e.g., SN1, SN2, E1, E2). The geometry of the transition state, including bond lengths and angles, and the presence of a single imaginary frequency in the vibrational analysis confirm the nature of the transition state. diva-portal.org For instance, in a concerted SNAr-like pathway, the transition state would involve the simultaneous breaking of the carbon-chlorine bond and the formation of a new bond with a nucleophile. rsc.org

Computational studies on similar electrophilic aromatic substitutions have shown that the activation Gibbs free energies for different regioisomeric pathways can be calculated to predict the reaction's selectivity. rsc.org For this compound, calculating the energetic profiles for various potential reactions, such as nucleophilic substitution at the benzylic carbon or electrophilic attack on the aromatic ring, would reveal the most favorable reaction pathways. For example, comparing the activation barriers for ortho, meta, and para attack during an electrophilic substitution would predict the regioselectivity of the reaction. rsc.org These calculations can be performed in the gas phase or with the inclusion of solvent effects to provide a more realistic model of the reaction conditions. rsc.org

| Reaction Type | Potential Mechanism | Key Computational Insights |

| Nucleophilic Substitution | SN1, SN2 | Determination of the transition state structure to distinguish between a stepwise or concerted mechanism. Calculation of the activation energy to predict reaction rates. |

| Elimination | E1, E2 | Characterization of the transition state to understand the stereochemistry and regiochemistry of the elimination. |

| Electrophilic Aromatic Substitution | Addition-Elimination | Calculation of energetic profiles for ortho, meta, and para substitution to predict regioselectivity. rsc.org Analysis of Wheland intermediates. rsc.org |

Molecular Dynamics (MD) Simulations and Conformational Analysis

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment.

To perform accurate MD simulations, a reliable force field is necessary. A force field is a set of parameters that describes the potential energy of a system as a function of its atomic coordinates. uiuc.edu For a molecule like this compound, which may not have pre-existing parameters in standard force fields like CHARMM or AMBER, parameterization is a crucial first step. uiuc.eduresearchgate.net

This process involves determining parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are often derived from quantum mechanical calculations and validated by comparing simulated properties, such as density and heat of vaporization, with experimental data where available. The Force Field Toolkit (ffTK) is one such tool that can be used for developing CHARMM-compatible parameters for small molecules. uiuc.edu

Once a validated force field is in place, MD simulations can be run to investigate the dynamic behavior of this compound. These simulations track the positions and velocities of all atoms in the system over time, providing a detailed picture of the molecule's motion. mdpi.com

Conformational analysis through MD simulations can reveal the preferred spatial arrangements of the chloroethyl group relative to the fluorinated benzene ring. By analyzing the trajectory of the simulation, one can identify the most stable conformers and the energy barriers between them. Furthermore, MD simulations can be used to study the molecule's behavior in different environments, such as in various solvents or at different temperatures. researchgate.net For instance, simulations of similar molecules like chlorobenzene (B131634) in solution have been used to study aggregation and the orientation of molecules in the liquid state. researchgate.net This information is vital for understanding its physical properties and how it interacts with other molecules in a larger system. cam.ac.uk

Intermolecular Interactions and Crystal Packing Analysis via Hirshfeld Surfaces

The study of intermolecular interactions is crucial for understanding the crystal packing and, consequently, the macroscopic properties of a molecular solid. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these non-covalent interactions within a crystal lattice. mdpi.comnih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from the superposition of the non-interacting molecules). mdpi.com

The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized to create a d_norm surface, which is color-coded to highlight intermolecular contacts. Red regions on the d_norm surface indicate contacts shorter than the van der Waals radii, representing strong interactions, while blue regions signify longer contacts, and white areas denote contacts around the van der Waals separation. mdpi.comnih.gov

For a molecule like this compound, which contains hydrogen, chlorine, and fluorine atoms, a variety of intermolecular contacts are expected to govern its crystal packing. These interactions would primarily include H···H, C···H, H···Cl, and H···F contacts. The presence of the electronegative fluorine and chlorine atoms suggests the potential for halogen bonding and other weak interactions that influence the supramolecular architecture. najah.edu

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. These plots represent the distribution of (dᵢ, dₑ) pairs over the Hirshfeld surface. Each type of interaction has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the complex network of interactions into individual contributions. For instance, H···H contacts typically appear as a large, diffuse region, while sharper "spikes" are characteristic of more localized interactions like hydrogen bonds or halogen bonds. najah.edunih.gov

| Interaction Type | Percentage Contribution |

| H···H | ~40-50% |

| C···H/H···C | ~15-25% |

| H···Cl/Cl···H | ~10-20% |

| H···F/F···H | ~5-15% |

| Other (C···C, C···Cl, etc.) | ~5-10% |

This table is illustrative and based on data from analogous compounds. Specific values for this compound would require dedicated crystallographic and computational analysis.

Furthermore, shape index and curvedness are other tools derived from Hirshfeld surface analysis that provide insights into the molecular shape and the nature of stacking interactions. The shape index can identify complementary hollows (red) and bumps (blue) on the surface, which are indicative of π-π stacking interactions, a common feature in the crystal packing of aromatic compounds. mdpi.comnih.gov The curvedness plot helps to distinguish flat regions, also associated with stacking, from areas of high curvature. mdpi.com

Theoretical Spectroscopic Predictions

Computational chemistry provides powerful methods for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra and provide insights into the electronic structure and vibrational modes of the compound.

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the vibrational spectra (FTIR and Raman) of organic molecules. materialsciencejournal.org The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), has been shown to provide a good correlation between calculated and experimental vibrational frequencies for substituted benzenes. researchgate.netamanote.com

For this compound, the calculated vibrational frequencies would correspond to the 3N-6 normal modes of vibration, where N is the number of atoms. These modes can be assigned to specific types of vibrations, such as stretching, bending, and torsional motions of the chemical bonds and functional groups.

The table below presents a selection of predicted vibrational frequencies for key functional groups in this compound, based on typical ranges observed for similar compounds. materialsciencejournal.orgsemanticscholar.org It is important to note that calculated frequencies are often systematically overestimated and are typically scaled by an empirical factor to improve agreement with experimental data. amanote.comsemanticscholar.org

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H stretching (aromatic) | 3000 - 3100 |

| C-H stretching (aliphatic) | 2900 - 3000 |

| C=C stretching (aromatic) | 1400 - 1600 |

| C-F stretching | 1100 - 1300 |

| C-Cl stretching | 600 - 800 |

| C-H in-plane bending | 1000 - 1300 |

| C-H out-of-plane bending | 700 - 1000 |

This table provides expected frequency ranges based on computational studies of analogous compounds.

The theoretical Raman activities and IR intensities can also be calculated, allowing for the simulation of the entire spectra. This is particularly useful for distinguishing between closely spaced vibrational modes and for assigning weak or overlapping experimental bands. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of the electronic transitions from the ground state to various excited states, the absorption maxima (λ_max) can be predicted.

For an aromatic compound like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π-π* transitions within the benzene ring. The positions and intensities of these absorptions are influenced by the substituents on the ring. The TD-DFT calculations can provide information on the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The solvent environment can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM), which can improve the accuracy of the predicted absorption wavelengths.

The table below illustrates the kind of data that can be obtained from TD-DFT calculations for this compound, including the predicted absorption wavelength, the corresponding excitation energy, and the oscillator strength, which is related to the intensity of the absorption.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | ~4.5 - 5.0 | ~250 - 275 | ~0.01 - 0.05 |

| S₀ → S₂ | ~5.0 - 5.5 | ~225 - 250 | ~0.1 - 0.3 |

This table is illustrative and represents typical values for substituted benzenes based on TD-DFT calculations.

Furthermore, these computational methods can be extended to investigate the properties of the excited states, including their geometries and vibrational frequencies, which are relevant for understanding the emission spectra (fluorescence and phosphorescence) of the molecule. researchgate.net

Advanced Analytical and Spectroscopic Characterization of 1 1 Chloroethyl 3 Fluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, as well as the chemical environment of specific nuclei like fluorine. jeolusa.com For 1-(1-Chloroethyl)-3-fluorobenzene, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for unambiguous structure determination.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic and aromatic protons. The integration of these signals would correspond to the number of protons in each environment.

Aliphatic Region: The 1-chloroethyl group gives rise to two signals. The three protons of the methyl group (CH₃) would appear as a doublet due to coupling with the adjacent methine proton. The single methine proton (CH-Cl) would appear as a quartet due to coupling with the three methyl protons.

Aromatic Region: The four protons on the benzene (B151609) ring are chemically non-equivalent and would appear in the aromatic region, typically between 6.8 and 7.5 ppm. chemicalbook.comchemicalbook.com The fluorine substituent causes additional splitting of the signals of the aromatic protons. The proton ortho to the fluorine atom is expected to show a larger coupling constant than the meta and para protons. sfu.ca

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| CH₃ | ~1.7 - 1.9 | Doublet (d) | JH-H ≈ 7 Hz |

| CH-Cl | ~5.1 - 5.3 | Quartet (q) | JH-H ≈ 7 Hz |

| Aromatic H | ~6.9 - 7.4 | Multiplets (m) | JH-H, JH-F |

The proton-decoupled ¹³C NMR spectrum of this compound will display signals for all eight carbon atoms in the molecule. The presence of the highly electronegative fluorine atom results in characteristic C-F coupling, which is observable as splitting in the carbon signals.

Aliphatic Carbons: The methyl carbon (CH₃) and the methine carbon (CH-Cl) are expected in the upfield region of the spectrum.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JC-F) and appear as a doublet. sfu.ca The other aromatic carbons will also show smaller two-, three-, and four-bond couplings to fluorine (²JC-F, ³JC-F, and ⁴JC-F), providing valuable information for assigning the signals. chemicalbook.com The chemical shifts will be influenced by both the fluoro and the 1-chloroethyl substituents.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |

|---|---|---|

| CH₃ | ~25 | Small |

| CH-Cl | ~55 | Small |

| C-Cl (Aromatic) | ~135 | d, ³JC-F ≈ 8 Hz |

| C-F (Aromatic) | ~163 | d, ¹JC-F ≈ 245 Hz |

| Other Aromatic C | ~114 - 145 | d, JC-F ≈ 2-25 Hz |

¹⁹F NMR is highly sensitive for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. thermofisher.com It offers a wide range of chemical shifts, making it an excellent tool for structural analysis. huji.ac.il

For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of monofluorobenzene is approximately -113 ppm relative to CFCl₃. colorado.edu The presence of the 1-chloroethyl group at the meta position will cause a slight shift from this value. The signal will appear as a multiplet due to coupling with the neighboring aromatic protons (ortho, meta, and para H-F couplings). nih.gov

Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-F | ~ -110 to -115 | Multiplet (m) |

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (J-) couplings. sdsu.edu For this compound, a cross-peak would be observed between the methine proton (CH-Cl) and the methyl protons (CH₃), confirming the connectivity within the ethyl group. In the aromatic region, COSY would show correlations between adjacent protons on the ring, helping to trace the proton connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H correlation). columbia.edu Each proton signal in the ¹H NMR spectrum would correlate to a specific carbon signal in the ¹³C NMR spectrum. This allows for the definitive assignment of which proton is attached to which carbon, for example, linking the aliphatic proton signals to their corresponding carbon signals and each aromatic proton to its specific carbon on the ring. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). columbia.edu HMBC is particularly powerful for piecing together molecular fragments and confirming the substitution pattern. Key expected correlations for this compound would include:

Correlations from the methyl protons (CH₃) to the methine carbon (CH-Cl) and the ipso-aromatic carbon.

Correlations from the methine proton (CH-Cl) to the methyl carbon (CH₃) and to the ortho and ipso carbons of the aromatic ring.

Correlations from the aromatic protons to various carbons in the ring, which would definitively establish the meta-substitution pattern of the fluoro and 1-chloroethyl groups. youtube.comyoutube.com

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The FTIR spectrum of this compound would show characteristic absorption bands corresponding to the various bonds and structural features of the molecule. By comparing the observed frequencies with those of related compounds like (1-chloroethyl)benzene (B1265384) and fluorinated benzene derivatives, the functional groups can be analyzed. chemicalbook.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the ethyl group appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is a strong band typically observed in the 1100-1300 cm⁻¹ region for mono-fluorinated benzene compounds. irphouse.com

C-Cl Stretching: The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| C-F Stretch | 1300 - 1100 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900 - 700 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint based on its specific chemical bonds and symmetry. For this compound, the Raman spectrum is characterized by distinct bands corresponding to the vibrations of the substituted benzene ring and the chloroethyl side chain.

Analysis of the closely related compound, (1-chloroethyl)benzene, provides significant insight into the expected spectral features. materialsciencejournal.org The phenyl C-H stretching modes are typically observed above 3000 cm⁻¹, while the asymmetric and symmetric stretching vibrations of the CH₃ group are expected in the ranges of 2905-3000 cm⁻¹ and 2860-2900 cm⁻¹, respectively. materialsciencejournal.org The introduction of a fluorine atom on the benzene ring at the meta-position is expected to cause shifts in the vibrational frequencies of the ring modes due to its mass and high electronegativity. The C-F stretching and bending vibrations will also introduce new, characteristic bands into the spectrum.

In a study on (1-chloroethyl)benzene, FT-Raman spectroscopy, using a Nd:YAG laser at an excitation wavelength of 1064 nm, identified several key vibrational modes. materialsciencejournal.org The C-H stretching modes of the phenyl ring were observed at 3064 cm⁻¹, while out-of-plane C-H deformations were seen at 782 cm⁻¹. materialsciencejournal.org These experimental values show good agreement with theoretical calculations, which helps in the definitive assignment of the observed bands. materialsciencejournal.org

Table 1: Selected Raman and IR Vibrational Frequencies (cm⁻¹) for the Analogous Compound (1-Chloroethyl)benzene materialsciencejournal.org

| Vibrational Mode | Raman (cm⁻¹) | FT-IR (cm⁻¹) | Theoretical (DFT) |

| Phenyl C-H Stretch | 3064 | 3090, 3068 | 3103, 3093, 3084, 3074, 3066 |

| Out-of-plane C-H Deformation | 782 | 971, 911 | 994, 966, 918, 843, 771 |

| Ring Deformation | - | 697 | - |

Note: Data is for (1-chloroethyl)benzene. The presence of a fluorine atom in this compound would alter these values.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₈H₈ClF), the molecular weight is approximately 158.6 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak (M⁺) at m/z ≈ 158. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely include:

Loss of a chlorine atom (Cl•): This would lead to a prominent fragment ion at m/z ≈ 123, corresponding to the [C₈H₈F]⁺ cation. For the analogous (1-chloroethyl)benzene, the loss of chlorine to form the phenylethyl cation at m/z 105 is the base peak. nih.gov

Alpha-cleavage (loss of a methyl radical, •CH₃): This would result in a fragment at m/z ≈ 143, [C₇H₅ClF]⁺.

Formation of the fluorotropylium ion: Rearrangement followed by loss of HCl and a methyl radical could lead to ions characteristic of the substituted benzene ring.

The isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would result in a characteristic M+2 peak at m/z ≈ 160, with an intensity approximately one-third that of the molecular ion peak, confirming the presence of one chlorine atom.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. nih.gov While nominal mass spectrometry might identify a peak at m/z 158, HRMS can distinguish the exact mass of C₈H₈³⁵ClF from other potential isobaric compounds with the same nominal mass but different elemental compositions. nih.gov

The power of HRMS lies in its ability to confirm the identity of both the parent molecule and its fragments with high confidence. nih.gov For instance, an Orbitrap mass spectrometer coupled with a gas chromatograph can provide ultra-high mass accuracy for the separated analytes and their fragmentation patterns. ufl.edu

Table 2: Theoretical Exact Masses for this compound and Key Fragments

| Species | Formula | Nominal Mass (m/z) | Exact Mass (Monoisotopic) |

| Molecular Ion | C₈H₈³⁵ClF | 158 | 158.0302 |

| Molecular Ion (³⁷Cl) | C₈H₈³⁷ClF | 160 | 159.9723 |

| Fragment (Loss of Cl) | C₈H₈F | 123 | 123.0605 |

| Fragment (Loss of CH₃) | C₇H₅³⁵ClF | 143 | 143.0013 |

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile and semi-volatile compounds within a complex mixture. perkinelmer.com In the context of synthesizing this compound, GC-MS would be invaluable for monitoring reaction progress, identifying byproducts, and assessing final product purity.

The sample mixture is first vaporized and passed through a capillary column (the GC component), which separates the compounds based on their boiling points and interactions with the column's stationary phase. ufl.edu Each compound elutes at a characteristic retention time. For example, data for the related compound 1-chloro-3-fluorobenzene (B165101) shows a retention index of 811.1 on a non-polar OV-1 column. nist.gov As the separated compounds exit the column, they enter the mass spectrometer, which generates a mass spectrum for each, allowing for positive identification. ufl.edu This combination of retention time and mass spectrum provides a very high degree of certainty in compound identification. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical method that provides the definitive three-dimensional arrangement of atoms within a crystalline solid. tugraz.at While no crystal structure for this compound has been reported in the literature, this section outlines the principles and the type of information that would be obtained if a suitable single crystal were grown.

To perform this analysis, a high-quality single crystal of the compound is required. tugraz.at The crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of spots is collected and analyzed. The positions and intensities of these spots are used to calculate the electron density map of the molecule, from which the precise coordinates of each atom in the unit cell can be determined. tugraz.at

This analysis yields fundamental crystallographic data, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system, and the space group. researchgate.net Studies on related halogenated aromatic compounds, such as 1,3-bis(chloromethyl)benzene, provide examples of the detailed structural parameters that can be obtained. researchgate.net

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description | Example Data Type |

| Chemical Formula | C₈H₈ClF | - |

| Formula Weight | 158.60 g/mol | - |

| Crystal System | e.g., Monoclinic, Orthorhombic | System Name |

| Space Group | e.g., P2₁/c | Symbol |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Numerical Values |

| Volume (V) | ų | Numerical Value |

| Z | Number of molecules per unit cell | Integer |

| Calculated Density (Dcalc) | g/cm³ | Numerical Value |

| R-factor | Measure of agreement between calculated and observed structure factors | e.g., R1 = 0.045 |

This table represents the type of data that would be generated from a single-crystal XRD experiment.

Beyond atomic coordinates, the crystal structure reveals crucial details about molecular conformation and intermolecular interactions that dictate how molecules pack in the solid state. For this compound, the analysis would precisely define the torsion angles, such as the one between the phenyl ring and the chloroethyl group.

Chromatographic Methods for Purity Assessment, Separation, and Analysis

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, a chiral halogenated aromatic compound. These methods are crucial for monitoring reaction progress, purifying the final product from starting materials and byproducts, and quantifying the compound and its potential enantiomers. The selection of a specific chromatographic method depends on the scale of the separation, the required purity, and the analytical goal.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of chemical reactions in real-time. thieme.dewikipedia.org In the synthesis of this compound, which may involve the reduction of 1-(3-fluorophenyl)ethanone followed by chlorination, TLC is instrumental in qualitatively assessing the consumption of reactants and the formation of the product.

Principles and Application:

A small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. wikipedia.org The plate is then placed in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. wikipedia.org

For the synthesis of this compound, a typical TLC analysis would involve spotting the starting material (e.g., 3'-fluoroacetophenone), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. thieme.de The relative positions of the spots are quantified by the retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Illustrative Data for Reaction Monitoring by TLC:

| Compound/Mixture | Representative Rf Value (Hexanes:Ethyl Acetate (B1210297) 4:1) | Observations |

| Starting Material (e.g., 3'-Fluoroacetophenone) | 0.45 | Single spot corresponding to the ketone. |

| Reaction Mixture (intermediate time) | 0.45 and 0.60 | Two spots indicating the presence of both starting material and a less polar product. |

| Final Product (this compound) | 0.60 | A single, more prominent spot indicating the formation of the desired, less polar chlorinated product. |

| Co-spot | 0.45 and 0.60 | Two distinct spots confirming the identity of the product relative to the starting material. |

This table is for illustrative purposes and the Rf values are representative for compounds of similar polarity.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as aromatic compounds typically absorb UV radiation, or by using chemical staining agents if the compounds are not UV-active. nih.gov

Column Chromatography for Purification

Following the completion of the synthesis, column chromatography is the standard method for the purification of this compound on a preparative scale. americanpharmaceuticalreview.comchromtech.com This technique allows for the separation of the desired product from unreacted starting materials, reagents, and any byproducts formed during the reaction. Flash chromatography, a variation that uses pressure to accelerate the solvent flow, is a particularly efficient method for this purpose. chromtech.comphenomenex.com

Methodology:

The principle of column chromatography is similar to TLC, but it is performed in a glass column packed with a larger amount of stationary phase, typically silica gel. americanpharmaceuticalreview.com The crude reaction mixture is loaded onto the top of the column, and the eluent is passed through the column. The components of the mixture separate into bands as they travel down the column at different rates. Fractions are collected sequentially, and those containing the pure product, as determined by TLC analysis, are combined.

The choice of eluent system is critical for a successful separation and is usually determined by preliminary TLC experiments. chemrxiv.org A solvent system that provides good separation of the desired product from impurities on a TLC plate will be suitable for column chromatography. For halogenated aromatic hydrocarbons like this compound, a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective for separating compounds with a wide range of polarities. rochester.edu

Typical Purification Protocol:

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexanes).

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.

Elution: The column is eluted with a solvent system, often starting with a low polarity mixture (e.g., hexanes/ethyl acetate 95:5) and gradually increasing the polarity.

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

Solvent Evaporation: The solvent from the combined pure fractions is removed under reduced pressure to yield the purified this compound.

A closely related compound, 1-Chloro-3-(1-chloro-ethyl)-benzene, has been purified using preparative thin-layer chromatography, which is a similar adsorption chromatography technique suitable for smaller scale purifications. reddit.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purity assessment of this compound. nih.govchromforum.org It offers high resolution, sensitivity, and reproducibility.

Operating Principles:

In HPLC, a liquid mobile phase containing the sample is pumped at high pressure through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary phase. A detector at the end of the column measures the concentration of each component as it elutes, producing a chromatogram.

For the analysis of halogenated aromatic compounds, reversed-phase HPLC is commonly employed. sielc.com In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comrochester.edu The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. Quantitative analysis is performed by comparing the peak area of the analyte to that of a standard of known concentration. hplc.eu

Illustrative HPLC Parameters:

Specific HPLC methods for this compound are not detailed in the available literature. However, a general method for a similar compound can be outlined as follows:

| Parameter | Value/Description |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

This table presents a typical starting point for method development for the analysis of halogenated aromatic compounds.

The separation of halogenated benzenes can be influenced by halogen–π interactions with specific stationary phases, such as those coated with carbon materials. sielc.com The retention can increase with the number of halogen substitutions and in the order of F < Cl < Br < I. sielc.com

Enantioseparation Techniques utilizing Chiral Derivatizing Agents

Since this compound is a chiral molecule, existing as a pair of enantiomers, the separation and quantification of these enantiomers are crucial, particularly in pharmaceutical contexts where different enantiomers can exhibit distinct biological activities. springernature.com One approach to enantioseparation by HPLC is the use of chiral derivatizing agents (CDAs). bgb-analytik.comnih.gov

Indirect Chiral Separation: